molecular formula C20H17Cl2N3O3S B2425393 2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1007194-74-2

2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2425393
M. Wt: 450.33
InChI Key: MOGLCPKUJFIITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2N3O3S and its molecular weight is 450.33. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study focused on the synthesis and crystal structure of a novel compound closely related to the specified acetamide, highlighting the reaction between specific precursors and the characterization through elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction. The research demonstrated the compound's potential for forming specific molecular geometries and its implications for further applications (Xue et al., 2008).

Antimicrobial Activity

  • Another study described the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, incorporating the specified acetamide, as potential antimicrobial agents. This research underscores the biological activity against various microorganisms, suggesting the compound's utility in developing new antimicrobial solutions (H. Aly, N. Saleh, Heba A. Elhady, 2011).

Nonlinear Optical Properties

  • The nonlinear optical properties of organic crystals, including derivatives of the specified acetamide, were investigated to understand their potential in photonic devices. This study utilized computational methods to predict the compound's suitability for applications such as optical switches and modulators, highlighting its promising optical behavior (A. N. Castro et al., 2017).

Toxicological Evaluation

  • A toxicological evaluation of a novel cooling compound structurally related to the specified acetamide was completed, assessing its safety for use in food and beverage applications. The study provides insights into the compound's metabolic pathways, genotoxicity, and subchronic oral toxicity, offering a foundation for evaluating similar compounds' safety profiles (D. Karanewsky et al., 2015).

Molecular Conformations and Interactions

  • Research on compounds structurally similar to the specified acetamide revealed different molecular conformations co-existing within the structures, facilitated by hydrogen bonding in various dimensions. This study emphasizes the compound's versatile structural properties, which could be critical for its applications in material science and molecular engineering (B. Narayana et al., 2016).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S/c1-12-2-5-14(6-3-12)25-20(15-10-29(27)11-17(15)24-25)23-19(26)9-28-18-7-4-13(21)8-16(18)22/h2-8H,9-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGLCPKUJFIITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.